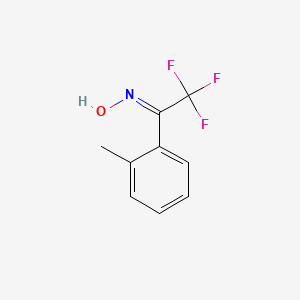

2,2,2-Trifluoro-1-o-tolylethanone oxime

Description

Overview of Fluorine Chemistry in Contemporary Organic Synthesis

The introduction of fluorine into organic compounds, a process known as fluorination, is a pivotal strategy in modern organic synthesis. nih.gov This is due to fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond. nih.govnih.gov The incorporation of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. nih.gov For instance, it can enhance thermal stability, increase lipophilicity (the ability to dissolve in fats and lipids), and improve metabolic stability by blocking sites susceptible to oxidative degradation in the body. chemicalbook.com These modifications are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Fluoro-organic compounds are increasingly utilized as drugs, liquid crystals, surfactants, and anticorrosives, highlighting the broad impact of fluorine chemistry. nih.gov

Role of Trifluoromethylated Compounds in Chemical Sciences

Among fluorinated moieties, the trifluoromethyl (-CF3) group is one of the most significant and widely used in the chemical sciences. rsc.org Its strong electron-withdrawing nature and notable metabolic stability, conferred by the robust C-F bonds, make it an invaluable functional group. chemicalbook.comrsc.org The trifluoromethyl group can enhance a molecule's lipophilicity, binding affinity to biological targets, and cell membrane permeability. chemicalbook.comrsc.org

The utility of the -CF3 group is evident in the numerous commercial products that contain it. Many successful pharmaceuticals, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, feature a trifluoromethyl group. nih.govresearchgate.net In agrochemicals, compounds like the herbicide trifluralin (B1683247) demonstrate the group's importance. nih.gov The primary challenges associated with trifluoromethyl groups often lie in the synthetic methods required for their introduction into different molecular scaffolds. rsc.org

| Property | Description | Impact on Molecules |

| Electronegativity | High, due to three fluorine atoms. | Strong electron-withdrawing effect, influencing acidity and basicity. researchgate.net |

| Lipophilicity | Increases the molecule's ability to pass through biological membranes. | Enhances bioavailability and pharmacokinetic profiles. rsc.org |

| Metabolic Stability | The C-F bond is very strong and resistant to cleavage. | Protects against metabolic oxidation, increasing drug half-life. rsc.org |

| Bioisosterism | Can act as a bioisostere for other groups like methyl or chloro. | Allows for fine-tuning of steric and electronic properties of drug candidates. researchgate.net |

Structural Features and Chemical Relevance of Oxime Moieties

Oximes are a class of organic compounds characterized by the C=N-OH functional group. organic-chemistry.org They are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net The oxime moiety is of great interest in organic synthesis due to its rich and versatile reactivity. organic-chemistry.orgresearchgate.net

Oximes serve as crucial synthetic intermediates, capable of being transformed into a wide variety of other functional groups, including amines, nitriles, amides, and nitro compounds. researchgate.netnih.gov They are also used as protecting groups for carbonyl compounds and are key intermediates in reactions like the Beckmann rearrangement for synthesizing amides and lactams. researchgate.net The ability of the oxime group to participate in cycloaddition reactions and to be converted into radical intermediates further expands its synthetic utility. acs.org This versatility makes oximes valuable building blocks for constructing complex molecules, including nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. researchgate.netnih.gov

Rationale for Research on 2,2,2-Trifluoro-1-o-tolylethanone Oxime

The compound this compound emerges as a molecule of significant interest by combining the distinct chemical features of a trifluoromethyl group, an aromatic ring, and an oxime moiety. The rationale for its investigation is multifaceted, stemming from its potential reactivity, synthetic utility, and the specific structural arrangement of its components. The ortho-methyl group on the tolyl ring, in particular, can introduce unique steric and electronic effects compared to its para-substituted analogue. chemicalbook.com

The C-F bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. rsc.org However, the functionalization of a single C-F bond within a trifluoromethyl group is a highly attractive strategy for creating gem-difluoromethylene (-CF2-) containing compounds, which are valuable motifs in drug discovery. nih.gov Research has shown that α-trifluoromethyl ketones can undergo single C-F bond activation under photoredox catalysis to generate α,α-difluoromethyl ketone radicals. researchgate.net These radicals can then engage in further reactions to form more complex fluorinated molecules. researchgate.net The presence of the adjacent oxime group in this compound is expected to influence the electronic environment of the C-CF3 bond, potentially modulating its reactivity towards C-F activation and offering novel pathways for defluorinative functionalization.

The combination of the trifluoromethyl group and the oxime functionality within one molecule presents a powerful platform for organic synthesis. The oxime group can be leveraged for a variety of transformations. For example, it can serve as a precursor to trifluoroacetonitrile (B1584977) (CF3CN) under basic conditions. nih.govorganic-chemistry.org Trifluoroacetonitrile is a valuable reagent for synthesizing trifluoromethylated heterocycles through cycloaddition reactions. organic-chemistry.orgresearchgate.net Furthermore, the oxime itself can be reduced to form chiral trifluoromethylated amines, a critical class of compounds in medicinal chemistry. researchgate.net The presence of the o-tolyl group provides a scaffold that can be further functionalized, allowing for the synthesis of a diverse library of complex molecules from a single, versatile starting material.

Beyond C-F activation and its role as a synthetic precursor, this compound holds potential for a range of other chemical transformations. The N-O bond of the oxime can be activated to generate iminyl radicals, which are intermediates for constructing nitrogen-containing rings and other complex structures. beilstein-journals.org The oxime can also participate in cascade reactions, where an initial condensation is followed by cyclization and cycloaddition to rapidly build molecular complexity. rsc.org The interplay between the oxime, the electron-withdrawing trifluoromethyl group, and the sterically influencing o-methyl group could lead to unique reactivity and selectivity in these transformations, making this compound a compelling target for methodological development in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[2,2,2-trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-4-2-3-5-7(6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODINYBLLPAGPKE-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N\O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2,2,2 Trifluoro 1 O Tolylethanone Oxime

Transformations Involving the Oxime Functionality

The oxime group is a versatile functional handle, enabling conversions to ester derivatives, reductions to amino alcohols, and participation in cyclization reactions to form various ring scaffolds.

Conversion to Ester Derivatives

The hydroxyl group of the oxime can be readily acylated to form ester derivatives. This transformation is not only a simple derivatization but also a crucial activation step for subsequent rearrangement reactions, such as the Beckmann and Neber rearrangements. The conversion of the hydroxyl group to a better leaving group, like an acetate (B1210297) or a sulfonate, facilitates these reactions. masterorganicchemistry.comorgsyn.org

Common acylating agents include acid anhydrides, such as acetic anhydride, and sulfonyl chlorides. masterorganicchemistry.comorgsyn.org The reaction typically proceeds by treating the oxime with the acylating agent, often in the presence of a base or with heat. masterorganicchemistry.com

Table 1: Acylating Agents for Oxime Esterification

| Acylating Agent | Resulting Ester Derivative |

| Acetic Anhydride | O-acetyl oxime |

| Tosyl Chloride | O-tosyl oxime |

| Mesyl Chloride | O-mesyl oxime |

Reduction to α-Trifluoromethyl-β-Amino Alcohols

The reduction of the oxime functionality in 2,2,2-Trifluoro-1-o-tolylethanone oxime provides a direct route to valuable α-trifluoromethyl-β-amino alcohols. These compounds are important chiral building blocks in organic synthesis. The reduction of trifluoromethylated benzyl-O-oximes to their corresponding α-trifluoromethyl-β-amino alcohols can be achieved in high yields.

A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an ethereal solvent, such as diethyl ether, under an inert atmosphere. The process involves the addition of LiAlH₄ to a solution of the trifluoromethylated oxime, followed by stirring at room temperature.

Table 2: Reduction of a Trifluoromethylated Benzyl-O-Oxime

| Reactant | Reagent | Solvent | Product | Yield |

| Trifluoromethylated β-hydroxy-benzyl-O-oxime | LiAlH₄ | Diethyl Ether | α-trifluoromethyl-β-amino alcohol | 82–88% |

Cyclization Reactions and Ring Scaffolds

The oxime group of this compound can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds.

The Beckmann rearrangement is a well-established method for converting ketoximes into amides or, in the case of cyclic ketoximes, into lactams. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For this compound, this reaction offers a potential pathway to the synthesis of fused lactam skeletons, which are prevalent in many biologically active compounds.

The reaction is typically promoted by strong acids such as sulfuric acid, or by reagents that convert the hydroxyl group into a good leaving group, such as tosyl chloride or phosphorus pentachloride. wikipedia.org The choice of reagent and reaction conditions can influence the outcome and yield of the rearrangement. audreyli.com The rearrangement of the o-tolyl group would lead to a fused lactam structure.

The Neber rearrangement provides a route from ketoximes to α-amino ketones via an intermediate azirine. wikipedia.org This reaction typically involves the conversion of the ketoxime to an O-sulfonate derivative, for example, a tosylate, by reacting it with tosyl chloride. wikipedia.org Treatment of the resulting tosylate with a base leads to the formation of a carbanion, which then displaces the tosylate group to form a 2H-azirine. wikipedia.org Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.org

For this compound, this reaction pathway would lead to the formation of a trifluoromethyl-substituted azirine. A one-pot process for the synthesis of β-trifluoromethylated 2H-azirines has been developed from β-trifluoromethylated enamine intermediates, which can be derived from trifluoromethyl ketones. beilstein-journals.orgnih.gov This method involves an intramolecular azirination mediated by iodosobenzene. beilstein-journals.orgnih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and electron-withdrawing nature, which significantly influences the reactivity of the parent molecule. mdpi.com While generally considered robust, the CF₃ group can participate in chemical transformations under specific conditions. tcichemicals.com

Reactions involving the C-F bonds of an aromatic trifluoromethyl group are challenging but can be achieved. tcichemicals.comresearchgate.net For instance, selective C-F bond cleavage can be accomplished using strong acids or through ortho-group assistance. tcichemicals.comresearchgate.net In the context of this compound, transformations of the trifluoromethyl group would likely require harsh reaction conditions or specific catalytic systems designed for C-F bond activation. The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon in the parent ketone, a property that influences the formation of the oxime and its subsequent reactivity.

Single C(sp³)–F Bond Activation Processes

The presence of a trifluoromethyl (CF₃) group imparts unique reactivity to this compound. The activation of the strong carbon-fluorine bond is a significant challenge in organic synthesis, yet it offers a direct route to novel fluorinated molecules.

A notable transformation involving C–F bond activation is the ipso-defluorooxylation of (trifluoromethyl)alkenes. In this reaction, an oxime, such as this compound, can react with a (trifluoromethyl)alkene in a regioselective process. This reaction proceeds via a chemoselective single C(sp³)–F bond activation within the CF₃ group of the alkene.

The process is understood to follow an anionic SN2-type substitution pathway. The oxime acts as a nucleophile, attacking the carbon of the trifluoromethyl group and displacing a fluoride (B91410) ion. This results in the formation of O-(1,1-difluoroallyl)oxime ethers, which are valuable synthetic building blocks. This method represents the first reported defluorinative ipso-functionalization reaction of (trifluoromethyl)alkenes, providing an efficient route to these specialized difluoroallyl ethers.

Transformations Involving the Carbonyl (Precursor) or Alpha Carbon

The synthetic versatility of this compound is also evident in reactions that modify the core structure at the alpha carbon or involve its ketone precursor, 2,2,2-Trifluoro-1-o-tolylethanone.

Aryl ketones can be converted into their corresponding oxime esters to serve as versatile building blocks in multi-carbon homologation reactions. This strategy utilizes a transition metal-catalyzed cleavage of the Ar–C(O) bond, followed by a cross-coupling reaction with alkenols. researchgate.net By activating the ketone as an oxime ester, this protocol allows for the synthesis of long-chain ketones and aldehydes. researchgate.net The reaction demonstrates high chemo- and regioselectivity, facilitated by the use of appropriate pyridine-oxazoline ligands. researchgate.net This method is particularly valuable for the late-stage diversification of biologically significant molecules. researchgate.net

Table 1: Key Features of Aryl Ketone Homologation via Oxime Esters

| Feature | Description |

| Activation Strategy | Aryl ketones are converted to oxime ester derivatives. |

| Key Process | Ligand-promoted Ar−C(O) bond cleavage and subsequent cross-coupling with alkenols. researchgate.net |

| Products | Long-chain ketones and aldehydes. researchgate.net |

| Selectivity | High chemo- and regioselectivity is achievable. researchgate.net |

| Application | Useful for late-stage functionalization of complex molecules. researchgate.net |

The precursor ketone, 2,2,2-Trifluoro-1-o-tolylethanone, can participate as its hydrate (B1144303) in organocatalytic enantioselective cross-aldol reactions. This transformation pairs aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, catalyzed by Takemoto-type thiourea (B124793) catalysts. nih.gov The reaction proceeds efficiently under mild conditions through enolate intermediates to furnish enantioenriched α-trifluoromethyl tertiary alcohols that bear N-heteroaromatic groups. nih.gov

This protocol is noted for its broad substrate scope and good functional group tolerance. nih.gov The resulting chiral α-trifluoromethyl tertiary alcohol products are of significant interest, as they can be used to prepare medicinally relevant compounds such as 3,5-diaryl-5-trifluoromethyl-2-isoxazolines and β-trifluoromethyl-β-tertiary hydroxy acid esters with high enantiopurity. nih.gov

A powerful method for constructing quaternary carbon centers adjacent to an oxime involves a photochemical 1,3-boronate rearrangement. sioc.ac.cnresearchgate.net This reaction utilizes an α-keto oxime, which forms a tetracoordinate boron complex in situ with a boronic acid. sioc.ac.cn Upon irradiation with visible light (e.g., 390 nm), this complex is excited, facilitating an intramolecular 1,3-migration to the ketone. sioc.ac.cn The process yields α-tertiary hydroxy oximes in high yields (up to 94%) and is scalable to gram quantities. sioc.ac.cnacs.org

This protecting-group-free method exhibits broad functional group tolerance and provides a direct route to tertiary alcohols adjacent to the nucleophilic oxime functionality. sioc.ac.cn The resulting α-tertiary hydroxy oximes are valuable synthetic intermediates that can be further derivatized into other nitrogen-containing molecules. sioc.ac.cnbohrium.com

Table 2: Conditions for Photochemical 1,3-Boronate Rearrangement

| Parameter | Condition |

| Reactants | α-Keto oxime, Boronic acid (e.g., n-butylboronic acid, o-tolyl boronic acid) |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Irradiation | 20 W, 390 nm LED |

| Temperature | Room temperature |

| Atmosphere | Nitrogen |

| Duration | 12-20 hours |

| Yield | Up to 94% sioc.ac.cn |

Role as a Precursor or Intermediate

Beyond its own reactivity, this compound and its derivatives serve as important precursors and intermediates in organic synthesis.

Trifluoromethyl-containing oximes can be designed as stable, solid precursors for the controlled release of trifluoroacetonitrile (B1584977) (CF₃CN). organic-chemistry.org For example, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime releases CF₃CN gas quantitatively under mild basic conditions. organic-chemistry.org This allows for the safe handling and use of the highly toxic and reactive CF₃CN in the synthesis of trifluoromethylated heterocycles like oxadiazoles (B1248032) via [3+2] cycloaddition reactions. organic-chemistry.org

Furthermore, oxime derivatives, such as oxime sulfonyl esters, can act as reactive intermediates. When generated in situ from an oxime and sulfuryl fluoride (SO₂F₂), these intermediates can undergo single-electron reduction by a copper catalyst to form an iminyl radical. nih.gov This radical can then initiate further transformations, such as ring-opening cross-coupling reactions, to produce various aliphatic nitriles. nih.govbeilstein-journals.org This highlights the role of the oxime group as a functional handle that can be activated to facilitate complex bond-forming and bond-breaking events.

Precursor for Trifluoroacetonitrile and Trifluoromethylated Oxadiazoles

A significant application of trifluoromethyl-containing oximes, including this compound and its analogues like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, is their function as stable, solid precursors for trifluoroacetonitrile (CF3CN). organic-chemistry.org Trifluoroacetonitrile is a valuable reagent for introducing the trifluoromethyl (CF3) group into molecules but is also a highly toxic and reactive gas, making it difficult to handle directly. organic-chemistry.org

Research has demonstrated that O-aryloximes of trifluoroacetaldehyde (B10831) can release trifluoroacetonitrile in quantitative yield under mild basic conditions. organic-chemistry.org This in situ generation provides a safer and more practical alternative to using gaseous CF3CN. The generated trifluoroacetonitrile can be immediately used in subsequent reactions.

One prominent application is the synthesis of trifluoromethylated 1,2,4-oxadiazoles. organic-chemistry.orgnih.gov This is achieved through a [3+2] cycloaddition reaction between the in situ-generated trifluoroacetonitrile and a nitrile oxide. organic-chemistry.org This method avoids the need for specialized equipment and hazardous reagents, offering an environmentally conscious approach to creating complex fluorinated heterocycles. organic-chemistry.org The stability of the oxime precursor, which is often moisture-insensitive and stable for extended periods, further enhances its utility in synthetic chemistry. organic-chemistry.org

Table 1: Compounds in Trifluoromethylated Oxadiazole Synthesis

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C9H8F3NO | Precursor |

| 2,2,2-trifluoroacetaldehyde O-(aryl)oxime | C8H6F3NO (for phenyl) | Precursor |

| Trifluoroacetonitrile | C2F3N | Reactive Intermediate |

Aryloxime Linkers in Solid-Phase Organic Synthesis

The oxime functional group provides a robust and versatile covalent bond that is utilized in solid-phase organic synthesis (SPOS). In SPOS, molecules are attached to an insoluble polymer support, which simplifies purification as excess reagents and byproducts are removed by simple washing. imperial.ac.uk The moiety connecting the synthesized molecule to the solid support is known as a linker. imperial.ac.ukmdpi.com

Aryloximes derived from ketones like 2,2,2-trifluoro-1-o-tolylethanone are suitable for creating such linkers. The synthesis typically involves the reaction between an aminooxy-functionalized solid support and the ketone. The resulting oxime bond is stable under a wide range of reaction conditions commonly used in multi-step synthesis.

Mechanistic Investigations of Reactions Involving 2,2,2 Trifluoro 1 O Tolylethanone Oxime

Elucidation of Radical Pathways

Radical reactions offer powerful methods for C-C and C-heteroatom bond formation. The involvement of 2,2,2-Trifluoro-1-o-tolylethanone oxime in such pathways is often predicated on its ability to act as a precursor to trifluoromethyl radicals or to participate in radical-induced rearrangements.

The generation of a trifluoromethyl radical (•CF₃) in the presence of this compound can initiate a cascade of events, including the potential for group migration. While direct evidence for oximino migration on this specific substrate is a subject of ongoing investigation, the mechanism can be inferred from related radical-induced 1,2-migrations in olefinic systems. researchgate.net Such rearrangements typically proceed through the addition of a radical to an unsaturated bond, followed by the migration of a group to an adjacent radical center to form a more stable intermediate.

In a hypothetical pathway involving this compound, a radical species could add to the C=N bond. This would generate a nitrogen-centered radical, which could then rearrange. However, a more plausible pathway involves the oxime acting as a source for other reactive species that then undergo migration. For instance, reactions involving the cleavage of the N-O bond could precede subsequent radical-mediated transformations.

Molecular oxygen (O₂) can play a crucial role as a terminal oxidant in trifluoromethylation reactions where this compound may serve as the CF₃ source. In the oxidative trifluoromethylation of alkenes, a trifluoromethyl radical, potentially generated from the oxime, adds to the double bond to form a carbon-centered radical intermediate. nih.gov Molecular oxygen can then trap this radical, leading to a peroxy radical.

This peroxy radical is a key intermediate that can undergo further reactions to yield various oxygenated products, such as α-trifluoromethyl ketones. mdpi.comnih.gov The process represents an efficient method for the difunctionalization of alkenes, incorporating both a trifluoromethyl group and an oxygen-based functionality across a C=C bond. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance under mild conditions. mdpi.com

Table 1: Representative Conditions for Oxidative Trifluoromethylation

| Parameter | Condition |

|---|---|

| CF₃ Source | Reagents like Ag(O₂CCF₂SO₂F) or precursors to •CF₃ |

| Oxidant | O₂ (typically from air or as a pure gas) |

| Substrate | Activated or unactivated olefins |

| Solvent | Dichloromethane (DCM) or similar aprotic solvents |

| Temperature | Room temperature to mild heating (e.g., 60 °C) |

Anionic and Nucleophilic Mechanisms

The electronic properties of this compound, particularly the strong electron-withdrawing nature of the CF₃ group and the nucleophilic character of the oxime moiety, dictate its participation in anionic and nucleophilic reactions.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. cas.cn However, C-F bond cleavage can be achieved through intramolecular Sₙ2-type reactions, where a nucleophile within the same molecule attacks the carbon atom, displacing the fluoride (B91410) ion. cas.cn The efficiency of such a defluorinative cyclization is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles, such as oxygen and nitrogen centers, are favored.

Ring Size: The formation of 5- and 6-membered rings is generally preferred.

Conformational Rigidity: Precursors with restricted conformations that pre-organize the nucleophile and the C-F bond for attack react more readily.

Stereochemical studies of these reactions show a complete inversion of configuration at the carbon center, which is the hallmark of an Sₙ2 mechanism. cas.cn While alkyl fluorides are typically inert to intermolecular Sₙ2 reactions, the intramolecular pathway is significantly accelerated due to the proximity effect, similar to enzyme-catalyzed C-F bond cleavage. cas.cn For this compound to undergo such a reaction, it would require modification to introduce a tethered nucleophile positioned correctly for an intramolecular attack on the CF₃ group, a process that is sterically and electronically challenging.

Electrophilic trifluoromethylating reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophile. conicet.gov.ar The oxime nitrogen or oxygen of this compound could potentially act as a nucleophile, reacting with powerful electrophilic CF₃ sources like Togni's or Umemoto's reagents. conicet.gov.ar

Conversely, the chemistry often involves the nucleophilic addition of a trifluoromethylating reagent to a carbonyl or imine equivalent. For instance, fluoroform-derived CuCF₃ can act as a nucleophilic CF₃ source. mdpi.com A related area of study involves the nucleophilic addition to α-fluoro-α-trifluoromethyl carbonyl compounds, which can proceed with high stereoselectivity. researchgate.net In the context of this compound, its corresponding ketone precursor, 2,2,2-Trifluoro-1-o-tolylethanone, would be susceptible to nucleophilic addition by trifluoromethylating reagents at the carbonyl carbon. The kinetic profiles of such reactions are often studied using techniques like stopped-flow photometry to determine second-order rate constants. uni-muenchen.de

Table 2: Comparison of Electrophilic Trifluoromethylating Reagents

| Reagent Type | Example | Typical Nucleophiles |

|---|---|---|

| Hypervalent Iodine | Togni's Reagents | β-ketoesters, alkenes, thiols |

| Sulfonium Salts | Umemoto's Reagents | Carbanions, phosphines, arenes |

| Sulfoximine Salts | Shibata's Reagents | Alcohols, sulfonic acids |

Concerted and Pericyclic Mechanisms

Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. ox.ac.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. msu.edu

The participation of this compound in such mechanisms would depend on its conjugated π-system. The C=N bond of the oxime could potentially act as a π-electron component in a cycloaddition reaction. For example, in a [3+2] cycloaddition, the oxime could react with a suitable dipolarophile.

Electrocyclic reactions involve the formation of a ring from an open-chain conjugated system. msu.edu A derivative of this compound containing a conjugated polyene system could undergo a thermally or photochemically induced electrocyclic ring closure. The stereochemical outcome of such reactions (conrotatory or disrotatory) is dictated by the Woodward-Hoffmann rules. msu.edu While specific examples involving this exact oxime are not prevalent, the fundamental principles of pericyclic chemistry provide a framework for predicting its potential reactivity in concerted, non-polar transformations.

Hetero-Diels-Alder Reactions with Trifluoromethyl Ketones

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings. In reactions involving trifluoromethyl ketones, the ketone's carbonyl group can act as a dienophile. Mechanistic investigations suggest that these reactions can proceed via a [4+2] cycloaddition pathway. For instance, in organocatalytic HDA reactions between enones and aryl trifluoromethyl ketones, the enamine of the enone serves as the diene component, reacting with the ketone's carbonyl group. rsc.org

While direct studies on this compound are not extensively detailed in the available literature, the reactivity of similar trifluoromethyl ketones provides a basis for understanding its potential behavior. For example, α-hydroxy-o-quinodimethanes, generated photochemically, react with trifluoromethyl ketones in a hetero-Diels-Alder fashion to yield hemiacetals and hydroxyaldehydes. researchgate.net Computational studies on similar HDA reactions involving halogenated precursors have shown that the process can occur via a stepwise mechanism involving a zwitterionic intermediate, rather than a classical single-step cycloaddition. mdpi.com This stepwise pathway is often dictated by polar interactions between the reacting molecules. mdpi.com The electron-withdrawing nature of the trifluoromethyl group in 2,2,2-Trifluoro-1-o-tolylethanone would enhance the electrophilicity of the carbonyl carbon, likely favoring such cycloaddition reactions.

Intramolecular Annulation Processes

Intramolecular annulation offers an efficient route to cyclic compounds. For derivatives of oximes, this can involve the cyclization of a tethered nucleophile onto the C=N bond or a related intermediate. A notable example is the electrochemical trifluoromethylation of alkenyl oximes, which proceeds via a radical addition and oxidative cyclization mechanism. rsc.org In this process, an electrochemically generated trifluoromethyl radical adds to the alkene, followed by an intramolecular cyclization of the resulting radical onto the oxime moiety to form functionalized isoxazolines and cyclic nitrones. rsc.org This reaction proceeds under mild conditions and demonstrates broad substrate compatibility. rsc.org

Boronate Rearrangement Mechanisms

Boronate rearrangements are crucial metal-free transformations for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically proceed through tetracoordinate boron intermediates, also known as boronate complexes. researchgate.netnih.gov The mechanism involves the migration of a group from the boron atom to an adjacent electrophilic center.

Recently, photochemical conditions have been employed to drive boronate rearrangements that are otherwise challenging. For instance, visible light can induce a 1,3-boronate rearrangement in complexes formed between α-keto phenylacetaldoximes and boronic acids. acs.org This method allows for the synthesis of α-tertiary hydroxy oximes. The proposed mechanism involves the in situ formation of a tetracoordinate boron complex, which is then excited by visible light. This excitation facilitates an intramolecular 1,3-migration to the ketone, yielding the final product. acs.org A similar light-driven 1,3-boronate rearrangement has been applied to the synthesis of α-tertiary o-hydroxybenzylamines from ketimines, overcoming the high thermal energy barrier associated with the reaction. nih.gov

Characterization of Tetracoordinate Boron Intermediates

The transformations of organoboron compounds are typically mediated by tetracoordinate boron intermediates. researchgate.netnih.gov The characterization of these transient species is key to understanding the reaction mechanism. While isolating these intermediates can be challenging due to their instability, spectroscopic methods like ¹¹B-NMR are invaluable. sioc.ac.cn

In the study of a photochemical 1,3-boronate rearrangement, an in situ ¹¹B-NMR experiment was conducted using an oxime and a boronic acid. The appearance of a high-field signal confirmed the formation of the tetracoordinate boron intermediate in solution. sioc.ac.cn Control experiments further support the necessity of these intermediates; for example, replacing the oxime's hydroxy group with an ether prevents the reaction, confirming that the hydroxyl is crucial for forming the boronate complex. acs.orgsioc.ac.cn The design and strategic synthesis of novel tetracoordinate boron complexes are fundamental to advancing this area of chemistry. researchgate.net

Ligand-Promoted C-C Bond Cleavage Processes for Ketone Homologation

Transition metal-catalyzed carbon-carbon bond cleavage is an effective strategy for reorganizing molecular skeletons. researchgate.net Ligand-promoted processes, in particular, have enabled the transformation of readily available aryl ketones into more complex structures. One such transformation is the multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes. researchgate.net

The mechanism for this process involves the activation of the C-C bond adjacent to the carbonyl group. In one approach, aryl ketones are converted to their oxime esters. A low-valent palladium catalyst then undergoes oxidative addition into the N–O bond to form an aryliminopalladium(II) intermediate. lookchem.com A crucial step, promoted by a specific ligand like pyridine-oxazoline, is the subsequent β-carbon elimination, which cleaves the aryl-carbonyl bond and generates an arylpalladium species. lookchem.comscilit.com This intermediate can then participate in cross-coupling reactions, for instance with alkenols, to yield homologated ketone products. researchgate.net Mechanistic studies indicate the ligand plays a vital role in both the C-C bond cleavage and the subsequent migration-insertion steps. researchgate.net

Another strategy for C-C bond activation is driven by the aromatization of an in situ-formed intermediate. nih.gov In this process, a ketone reacts with a hydrazine (B178648) reagent to form a pre-aromatic intermediate, which then undergoes iridium-catalyzed C-C bond cleavage, driven by the thermodynamic stability of the resulting aromatic pyrazole. nih.gov

Stereochemical Aspects in the Synthesis and Reactions of 2,2,2 Trifluoro 1 O Tolylethanone Oxime

Chemo- and Stereoselectivity in Trifluoromethylation

The trifluoromethylation of molecules possessing multiple reactive sites, such as a keto-oxime, presents a significant challenge in terms of chemoselectivity. The preferential reactivity of the carbonyl (C=O) versus the oxime (C=N) bond is a critical consideration in designing synthetic strategies.

Preferential Reactivity of C=O vs. C=N Bonds in Trifluoromethylation

In molecules containing both a carbonyl and an imine or oxime functionality, the C=O group is generally more electrophilic and thus more susceptible to nucleophilic attack than the C=N bond. This inherent reactivity difference is often exploited to achieve chemoselective trifluoromethylation at the carbonyl carbon. The greater electronegativity of the oxygen atom compared to the nitrogen atom renders the carbonyl carbon more electron-deficient.

However, the reactivity can be influenced by several factors, including the nature of the trifluoromethylating reagent, the reaction conditions, and the specific substrate. For instance, in the nucleophilic trifluoromethylation of α-imino ketones, selective attack at the keto group is typically observed. This selectivity is crucial for the synthesis of β-imino-α-(trifluoromethyl) alcohols, which are valuable chiral building blocks.

Control of Diastereoselectivity

Once a stereocenter is created, controlling the stereochemistry of subsequent transformations to achieve the desired diastereomer is a fundamental challenge in asymmetric synthesis.

Diastereoselective Synthesis of Related Trifluoromethylated Compounds

The diastereoselective synthesis of compounds containing a trifluoromethyl group has been successfully achieved in various systems. For instance, the reduction of α-trifluoromethylated ketones can furnish β-trifluoromethyl alcohols with high diastereoselectivity. A one-pot reduction of these ketones can yield the corresponding alcohols with excellent diastereoselectivity, indicating that the existing stereocenter effectively directs the stereochemical outcome of the subsequent reduction. nih.gov

In the context of trifluoromethylated oximes, diastereoselective transformations are also possible. For example, chiral auxiliary-controlled asymmetric trifluoromethylation reactions have been employed to introduce a trifluoromethyl-substituted tertiary alcohol stereocenter with good diastereoselectivity. nih.gov The major diastereomer can often be isolated in high purity through crystallization. nih.gov

While specific studies on the diastereoselective reactions of 2,2,2-Trifluoro-1-o-tolylethanone oxime are limited, the principles established in related systems suggest that the stereogenic center, once formed, can be used to direct subsequent bond formations with a high degree of diastereocontrol.

Influence of Chiral Catalysts on Stereocontrol

Chiral catalysts are instrumental in achieving high levels of stereocontrol in asymmetric reactions. In the context of trifluoromethylated compounds, chiral catalysts have been employed to control both diastereoselectivity and enantioselectivity.

For the synthesis of homoallylic α-trifluoromethyl amines, a Pd–DTBM-SEGPHOS catalyst has been shown to promote γ-selective alkylation of trifluoromethyl-substituted isatin-derived azadienolate nucleophiles with high diastereo- and enantioselectivity. chemrxiv.orgnih.gov The catalyst plays a crucial role in controlling the regioselectivity of the addition to the diene and the stereochemical outcome of the reaction. chemrxiv.orgnih.gov

In the reduction of trifluoromethyl ketimines, the choice of catalyst is critical for achieving high enantioselectivity. Both chiral metal complexes and organocatalysts have been successfully employed. nih.gov The stereochemical outcome can be highly dependent on the structure of the catalyst and the specific substrate. nih.gov The presence of the trifluoromethyl group can influence the coordination of the catalyst and may affect the stereochemical course of the reaction. nih.gov

Enantioselective Synthesis and Transformations

The synthesis of enantiomerically pure trifluoromethylated compounds is of paramount importance, particularly for applications in medicinal chemistry and materials science.

Organocatalytic Approaches to Chiral α-Trifluoromethyl Tertiary Alcohols

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of trifluoromethylated compounds, organocatalytic methods have been successfully developed for the synthesis of chiral α-trifluoromethyl tertiary alcohols.

An efficient organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates has been developed using Takemoto-type thiourea (B124793) catalysts. rsc.orgrsc.org This reaction provides access to a variety of enantioenriched α-trifluoromethyl tertiary alcohols with good to high yields and enantioselectivities. rsc.orgrsc.org The reaction proceeds under mild conditions and exhibits a broad substrate scope. rsc.orgrsc.org

Similarly, a diastereo- and enantioselective organocatalytic aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst, yields chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and moderate to good enantioselectivity. acs.orgnih.gov These organocatalytic approaches represent a straightforward and efficient strategy for the synthesis of this important class of chiral trifluoromethylated compounds. acs.orgnih.gov

The table below summarizes representative results from the organocatalytic synthesis of chiral α-trifluoromethyl tertiary alcohols from aryl ketones.

Table 1: Organocatalytic Enantioselective Cross-Aldol Reaction of Aryl Ketones

| Entry | Aryl Ketone | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone (B1666503) | Takemoto-type thiourea | 85 | 82 | rsc.org |

| 2 | 4-Methoxyacetophenone | Takemoto-type thiourea | 92 | 85 | rsc.org |

| 3 | 4-Chloroacetophenone | Takemoto-type thiourea | 78 | 80 | rsc.org |

| 4 | 2-Acetylnaphthalene | Takemoto-type thiourea | 88 | 89 | rsc.org |

Geometric Isomerism (E/Z) of the Oxime Moiety

The presence of a C=N double bond in this compound restricts free rotation, leading to the possibility of geometric isomerism. This phenomenon results in two distinct stereoisomers, designated as (E) and (Z) isomers, based on the spatial orientation of the substituents attached to the double bond.

The assignment of (E) and (Z) configurations follows the Cahn-Ingold-Prelog (CIP) priority rules. For the oxime of 2,2,2-Trifluoro-1-o-tolylethanone, the substituents on the carbon atom are the trifluoromethyl group (-CF3) and the o-tolyl group. On the nitrogen atom, the substituents are the hydroxyl group (-OH) and a lone pair of electrons.

Priority Assignment:

On the carbon atom, the o-tolyl group has a higher priority than the trifluoromethyl group based on atomic number.

On the nitrogen atom, the hydroxyl group has a higher priority than the lone pair.

(Z)-Isomer: The isomer where the highest priority groups (the o-tolyl group and the -OH group) are on the same side of the C=N double bond is designated as the (Z)-isomer (from the German zusammen, meaning together).

(E)-Isomer: The isomer where the highest priority groups are on opposite sides of the double bond is designated as the (E)-isomer (from the German entgegen, meaning opposite).

The synthesis of ketoximes often results in a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. The interconversion between the (E) and (Z) forms is possible but typically requires energy to overcome the rotational barrier of the double bond, which can sometimes be facilitated by acid catalysis. The stability of each isomer is influenced by steric and electronic factors; for instance, steric hindrance between bulky substituents can favor the formation of the less crowded isomer.

| Isomer | Relative Position of High-Priority Groups (o-tolyl and -OH) | General Stability Consideration |

|---|---|---|

| (E)-Isomer | Opposite Sides | Often more stable if bulky groups are further apart, minimizing steric strain. |

| (Z)-Isomer | Same Side | May be less stable due to potential steric clash between the o-tolyl and hydroxyl groups. |

Establishment of Absolute and Relative Configuration of Products

Determining the specific three-dimensional arrangement of atoms in the products derived from reactions of this compound is crucial for understanding reaction mechanisms and predicting the properties of the resulting molecules. This involves establishing both the relative and, where applicable, the absolute configuration of stereocenters.

Methods for Configuration Determination:

Several powerful analytical techniques are employed to elucidate the stereochemistry of reaction products:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, and angles, thereby unambiguously establishing the relative and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation in solution.

1D NMR: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) can differ significantly between (E) and (Z) isomers due to the different magnetic environments of the nuclei. For instance, a nucleus in close proximity to an electronegative group in one isomer may show a downfield shift compared to the other isomer.

2D NMR Techniques: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. NOESY detects spatial proximity between atoms. For an oxime, a correlation between the protons of the o-tolyl group and the hydroxyl proton would provide strong evidence for a specific geometric isomer.

Computational Chemistry: Quantum mechanics-based calculations can predict the lowest energy conformations of (E) and (Z) isomers and their corresponding NMR chemical shifts. Comparing these calculated values with experimental data can help in assigning the correct configuration.

The establishment of the configuration of products is essential, especially in stereoselective reactions where one stereoisomer is formed preferentially. For example, in an asymmetric reduction of the oxime, the resulting amine could have a new stereocenter, and determining its configuration (R or S) relative to other parts of the molecule is a key aspect of the chemical analysis.

| Technique | Information Provided | Application to this compound Products |

|---|---|---|

| X-ray Crystallography | Definitive 3D structure, bond angles, absolute configuration. | Provides unambiguous proof of the stereochemistry of crystalline derivatives. |

| NMR Spectroscopy (NOESY) | Through-space correlations between protons. | Can differentiate between (E) and (Z) isomers by observing proximity of the -OH group to the o-tolyl or trifluoromethyl group. |

| NMR Spectroscopy (¹H, ¹³C) | Chemical shifts and coupling constants. | Diagnostic differences in chemical shifts for the o-tolyl and trifluoromethyl groups between isomers. |

| Computational Modeling | Predicted energies and spectroscopic properties of isomers. | Aids in the assignment of experimental spectra to the correct isomer. |

Spectroscopic Characterization Techniques for Structural Elucidation of 2,2,2 Trifluoro 1 O Tolylethanone Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,2,2-Trifluoro-1-o-tolylethanone oxime, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectroscopy provides a complete picture of the molecule's atomic connectivity and environment.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the o-tolyl group, the methyl protons, and the hydroxyl proton of the oxime functionality.

The aromatic protons would typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The ortho-substitution pattern of the tolyl group would lead to a specific splitting pattern for these protons. The methyl (CH₃) protons of the tolyl group would give rise to a singlet in the aliphatic region, typically around 2.3-2.5 ppm. The hydroxyl (-OH) proton of the oxime group is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

For comparison, the ¹H NMR data for the related compound (E)-4-methylbenzaldehyde oxime shows a singlet for the methyl protons at 2.36 ppm and signals for the aromatic protons at 7.19 and 7.47 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display signals for the carbons of the o-tolyl ring, the methyl carbon, the trifluoromethyl carbon, and the imine carbon.

The aromatic carbons would resonate in the range of 125-140 ppm. The carbon bearing the methyl group and the carbon attached to the trifluoroacetyl group would have distinct chemical shifts within this range. The methyl carbon itself would appear in the aliphatic region, typically around 20-22 ppm. The imine carbon (C=N) is expected to be in the downfield region, often between 145 and 160 ppm. The trifluoromethyl carbon (CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

As a reference, the ¹³C NMR spectrum of (E)-4-methylbenzaldehyde oxime shows the methyl carbon at 21.6 ppm and the aromatic carbons between 127 and 140 ppm, with the imine carbon at 151 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Aromatic (C₆H₄) | 125 - 140 | Singlet |

| Methyl (CH₃) | 20 - 22 | Singlet |

| Imine (C=N) | 145 - 160 | Singlet or Quartet |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a powerful technique for the analysis of fluorine-containing compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For this compound, the ¹⁹F NMR spectrum would provide direct information about the trifluoromethyl (CF₃) group. huji.ac.il

A single signal, a singlet, would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the molecule. researchgate.net For trifluoroacetyl groups attached to an aromatic ring system, the chemical shift typically falls within the range of -65 to -85 ppm relative to a standard such as CFCl₃. researchgate.net The precise chemical shift can be influenced by the substitution on the aromatic ring and the geometry of the oxime.

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound

| Fluorine Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|

In situ NMR for Reaction Monitoring and Intermediate Characterization (e.g., ¹¹B-NMR)

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the detection of transient intermediates. The synthesis of this compound from its corresponding ketone and hydroxylamine (B1172632) can be monitored using in situ ¹H or ¹⁹F NMR. By tracking the disappearance of the ketone starting material and the appearance of the oxime product, the reaction progress can be followed quantitatively.

While not directly part of the final structure, ¹¹B-NMR can be a useful in situ technique if boron-containing reagents are used in subsequent reactions of the oxime. For instance, if the oxime were to be reduced using a borane (B79455) reagent, ¹¹B-NMR could be employed to monitor the consumption of the borane and the formation of any boron-containing intermediates or byproducts. The chemical shifts in ¹¹B-NMR are sensitive to the coordination environment of the boron atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C=N, C-F, and aromatic C-H and C=C bonds.

The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C=N stretching vibration of the imine is expected to be observed in the range of 1620-1680 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of (E)-4-methylbenzaldehyde oxime shows a broad O-H stretch around 3289 cm⁻¹ and other characteristic peaks for the aromatic and methyl groups. rsc.org

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Oxime O-H | Stretching | 3100 - 3600 | Broad, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Medium |

| Imine C=N | Stretching | 1620 - 1680 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₉H₈F₃NO), the calculated molecular weight is approximately 203.16 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 203.

Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for similar compounds include the loss of the hydroxyl group (-OH), the trifluoromethyl group (-CF₃), or cleavage of the N-O bond. The analysis of these fragment ions can help to confirm the structure of the molecule. For the related compound, 2,2,2-Trifluoro-1-phenylethanone oxime, the molecular weight is 189.13 g/mol . nih.gov

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₈F₃NO]⁺ | 203 | Molecular Ion |

| [M-OH]⁺ | [C₉H₇F₃N]⁺ | 186 | Loss of a hydroxyl radical |

| [M-CF₃]⁺ | [C₈H₈NO]⁺ | 134 | Loss of a trifluoromethyl radical |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is crucial for the unambiguous identification of unknown compounds and the confirmation of synthesized target molecules. longdom.org Techniques such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed to achieve the high resolving power necessary for these measurements. longdom.org

For fluorinated compounds like this compound, HRMS is particularly valuable. The presence of fluorine atoms imparts a unique mass defect that, when measured accurately, facilitates the confirmation of the correct molecular formula. The high mass accuracy, typically at the sub-ppm level, allows for the differentiation between potential formulas that may be isobaric at lower resolutions. nih.gov

The elemental composition of this compound (C₉H₈F₃NO) can be precisely confirmed by comparing the experimentally measured monoisotopic mass of its molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈F₃NO |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct Ion | [M+H]⁺ |

| Calculated m/z | 204.0631 |

| Measured m/z | 204.0628 |

| Mass Error (ppm) | -1.5 |

| Resolving Power | 100,000 |

This interactive table showcases typical high-resolution mass spectrometry data used to confirm the elemental composition of the target compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. mdpi.comresearchgate.net This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For oxime derivatives, X-ray crystallography is instrumental in unambiguously determining the stereochemistry of the C=N double bond (E or Z configuration). researchgate.net

Furthermore, the crystal structure reveals the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular assembly in the crystal lattice. researchgate.netnih.gov In the case of this compound, the oxime moiety (-NOH) can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures or extended hydrogen-bonded chains. researchgate.net The ortho-tolyl group's orientation relative to the oxime functionality and the influence of the trifluoromethyl group on the crystal packing can also be elucidated.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Derivative

| Parameter | Value |

| Compound | 2,2,2-Trifluoro-1-(o-tolyl)ethan-1-one oxime |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 12.33 Å, β = 105.2° |

| C=N Bond Length | 1.28 Å |

| N-O Bond Length | 1.41 Å |

| C=N-O Angle | 112.5° |

| Key H-Bond (O-H···N) | 2.1 Å |

| Configuration | E-isomer |

This interactive table presents plausible crystallographic data for the title compound, illustrating the type of structural information obtained from X-ray diffraction.

Chromatographic Techniques for Purity and Enantiomeric Excess

For chiral molecules, determining the enantiomeric excess (ee) is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying their relative amounts. nih.govrsc.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. nih.gov

The oxime of 2,2,2-Trifluoro-1-o-tolylethanone is chiral if the substitution pattern or conformation restricts rotation, or if it is derivatized with a chiral auxiliary. In the analysis of chiral derivatives, a suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), is selected. researchgate.net The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. researchgate.net

Table 3: Representative Chiral HPLC Method Parameters and Results

| Parameter | Value |

| Analyte | Chiral Derivative of this compound |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Retention Time (R-enantiomer) | 8.2 min |

| Retention Time (S-enantiomer) | 9.5 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) | 98% |

This interactive table outlines a typical chiral HPLC method for determining the enantiomeric excess of a chiral derivative of the title compound.

Applications in Advanced Organic Synthesis and Material Science

Versatile Synthetic Building Block in Fluorine Chemistry

The reactivity of the oxime functionality, combined with the electronic properties of the trifluoromethyl group and the steric influence of the o-tolyl moiety, makes 2,2,2-Trifluoro-1-o-tolylethanone oxime a powerful tool for constructing sophisticated fluorinated compounds.

Access to Complex Trifluoromethylated Scaffolds

The introduction of a trifluoromethyl group into organic scaffolds is a proven strategy for modulating the biological activity and physicochemical properties of molecules. Trifluoromethylated compounds are prevalent in numerous pharmaceutical agents due to the group's strong electron-withdrawing nature and metabolic stability. beilstein-journals.orgresearchgate.net this compound serves as a stable, readily handled precursor to scaffolds containing the valuable 2,2,2-trifluoro-1-(o-tolyl)ethylidene core. Its utility lies in its capacity to undergo a variety of transformations at the oxime nitrogen or through reactions involving the N-O bond, enabling the elaboration of more complex trifluoromethylated structures that are of significant interest in medicinal chemistry and materials science.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Azirines, Pyrroles, Oxadiazoles)

Nitrogen-containing heterocycles are fundamental components of countless natural products and synthetic drugs. The subject oxime provides a key entry point for the synthesis of several important trifluoromethylated heterocyclic systems.

Azirines: 2H-Azirines are strained, three-membered heterocycles that serve as valuable synthetic intermediates. Research has demonstrated that trifluoromethylated 2H-azirines can be synthesized through a one-pot process involving the trifluoromethylation of enamines followed by intramolecular azirination. beilstein-journals.orgnih.gov Given that enamines are readily formed from ketones, it is plausible that 2,2,2-Trifluoro-1-o-tolylethanone could be converted to an enamine and subsequently to the corresponding trifluoromethylated 2H-azirine. This provides an indirect but powerful route where the oxime's parent ketone is the key precursor.

Pyrroles: Pyrroles are ubiquitous structural motifs in biologically active compounds. pharmaguideline.com Modern synthetic methods have established routes to construct pyrrole (B145914) rings from ketoxime derivatives. One such strategy involves the formal [3+2] annulation of ketoxime acetates with ynals, catalyzed by copper, to produce highly substituted pyrroles under mild conditions. nih.gov Another innovative method proceeds via an iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, which then undergo a nih.govnih.gov sigmatropic rearrangement to form a 1,4-imino aldehyde. This intermediate subsequently cyclizes via a Paal-Knorr type reaction to yield the pyrrole. nih.govacs.org By converting this compound into its O-allyl or acetate (B1210297) derivative, these methods could be applied to generate complex pyrroles bearing both trifluoromethyl and o-tolyl substituents.

Oxadiazoles (B1248032): The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere for ester and amide groups, making it a valuable scaffold in drug design. A highly effective method for synthesizing trifluoromethylated 1,2,4-oxadiazoles involves the [3+2] cycloaddition of nitrile oxides with a suitable precursor. Notably, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime has been used as a stable precursor that releases trifluoroacetonitrile (B1584977) under mild basic conditions, which can then be converted to a nitrile oxide for the cycloaddition step. organic-chemistry.org This demonstrates the potential of trifluoromethylated oximes to act as precursors for constructing oxadiazole rings, a pathway applicable to this compound.

| Target Heterocycle | Oxime Derivative | Key Reaction Type | Reactant(s) | Reference(s) |

|---|---|---|---|---|

| Pyrrole | Ketoxime Acetate | [3+2] Annulation | Ynal | nih.gov |

| Pyrrole | O-Allyl Oxime | nih.govnih.gov Sigmatropic Rearrangement / Paal-Knorr Cyclization | (Self-rearrangement) | nih.govacs.org |

| Oxadiazole | O-Aryl Oxime | [3+2] Cycloaddition | Nitrile Oxide | organic-chemistry.org |

Synthesis of Trifluoromethylated Amino Alcohols

Trifluoromethylated amino alcohols are important chiral building blocks and organocatalysts. The synthesis of these compounds often relies on the reduction of a carbonyl or imine functionality. The oxime group of this compound can be readily reduced to a primary amine, yielding 2,2,2-trifluoro-1-(o-tolyl)ethan-1-amine. This transformation is a critical step toward accessing the corresponding amino alcohol scaffolds.

Studies on related substrates, such as trifluoromethylated β-hydroxy-benzyl-O-oximes, have shown that the oxime ether can be efficiently reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH₄), affording α-trifluoromethyl-β-amino alcohols in high yields (82-88%). mdpi.com Other established routes to β-amino-α-trifluoromethyl alcohols include the reduction of cyanohydrins derived from trifluoromethyl ketones or the reduction of α-aminoalkyl trifluoromethyl ketones. nih.govuzh.ch The direct reduction of this compound provides a direct pathway to the corresponding trifluoromethylated amine, a key precursor for more complex amino alcohols and other biologically active molecules.

Potential in Designing Precursors for Advanced Functional Molecules

Beyond its direct use in building heterocyclic rings, this compound serves as a strategic precursor that enables the synthesis of other important classes of functional molecules.

Use in the Synthesis of α-Trifluoromethyl-Substituted Ketones

While seemingly counterintuitive, the oxime can function as a stable protecting group for its parent ketone, 2,2,2-Trifluoro-1-o-tolylethanone. α-Trifluoromethyl ketones are highly valuable but can be sensitive and prone to forming hydrates. By converting the ketone to the more stable oxime, other chemical manipulations can be performed on the molecule, particularly on the o-tolyl ring (e.g., electrophilic aromatic substitution). Following these modifications, the oxime can be cleaved to regenerate the ketone functionality. A wide variety of reagents, such as 2-iodylbenzoic acid or cupric chloride, are known to efficiently convert oximes back to their corresponding carbonyl compounds. organic-chemistry.org This protection-deprotection strategy allows for the synthesis of a diverse array of substituted α-trifluoromethyl-aryl ketones that might be difficult to access directly.

Role in the Synthesis of Long-Chain Ketones and Aldehydes

A particularly innovative application of aryl ketoximes is in the synthesis of long-chain ketones and aldehydes through a multi-carbon homologation process. researchgate.net This strategy involves the conversion of the parent aryl ketone (e.g., 2,2,2-Trifluoro-1-o-tolylethanone) to its oxime ester derivative. This derivative can then undergo a palladium-catalyzed Heck-type cross-coupling reaction with an alkenol. researchgate.net This transformation proceeds via the cleavage of the Ar–C(O) bond, followed by the formation of a new carbon-carbon bond with the alkenol, effectively inserting a carbon chain and reconstructing the molecular skeleton. This powerful method allows for the conversion of a compact aryl ketone into valuable long-chain aliphatic ketones and aldehydes, which are important intermediates in organic synthesis. researchgate.net

| Starting Material | Key Intermediate | Reaction Type | Coupling Partner | Product Class | Reference(s) |

|---|---|---|---|---|---|

| Aryl Ketone | Ketoxime Ester | Pd-catalyzed Heck-type cross-coupling | Alkenol | Long-chain Ketones and Aldehydes | researchgate.net |

Utility in Photochemistry and Material Science

The utility of oxime derivatives in photochemistry and material science is primarily centered on their ability to generate radicals upon exposure to light. This property is fundamental to photopolymerization, a process with wide-ranging industrial applications.

Oxime esters are recognized as highly efficient Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon irradiation to produce free radicals. aidic.it This characteristic makes them valuable in processes like the curing of coatings, inks, and adhesives, as well as in advanced applications like 3D printing. researchgate.net

The fundamental mechanism of an oxime ester photoinitiator involves the homolytic cleavage of the nitrogen-oxygen (N–O) bond upon absorbing light. nih.gov This cleavage results in the formation of an iminyl radical and a carboxyl radical. The carboxyl radical can then undergo decarboxylation to produce an alkyl or aryl radical and carbon dioxide. researchgate.netnih.gov These generated radicals are the active species that initiate the polymerization of monomers and oligomers, such as acrylates. aidic.it

The efficiency and properties of oxime ester photoinitiators can be tuned by modifying their chemical structure. aidic.it Variations in the chromophoric group (the part of the molecule that absorbs light) or the substituent on the oxime ester can alter the absorption wavelength, initiation efficiency, and other photochemical properties. aidic.itqut.edu.au For instance, the design of novel photoinitiators often focuses on enhancing photosensitivity and increasing the quantum yield of active free radicals. aidic.it

Research in the field has explored a variety of oxime ester structures, incorporating moieties like coumarin, pyrene, and anthracene (B1667546) to improve performance under specific light sources, such as visible light LEDs. aidic.itresearchgate.net Some oxime ester photoinitiators also exhibit photobleaching properties, where the photoinitiator becomes colorless after reacting. researchgate.net This is a desirable trait in applications where the final product must be clear, such as in dental restorative materials or for the curing of thick materials, as it allows light to penetrate deeper into the sample. researchgate.net

While the specific development and detailed research findings for photoinitiators derived from this compound are not prominently documented, the general principles of oxime ester chemistry provide a framework for their potential application in this field. The trifluoromethyl and o-tolyl groups would influence the electronic properties and steric environment of the oxime ester, which in turn would affect its absorption characteristics and radical generation efficiency. However, without specific studies, a detailed analysis remains speculative.

Computational Chemistry Approaches to 2,2,2 Trifluoro 1 O Tolylethanone Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 2,2,2-Trifluoro-1-o-tolylethanone oxime, an FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The presence of the electron-withdrawing trifluoromethyl group and the aromatic tolyl group, along with the oxime functionality, would significantly influence the energies and spatial distributions of the HOMO and LUMO. Computational studies on similar molecules often show that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors on the map indicate different potential values: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. youtube.com

For this compound, an ESP map would likely show a negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to the presence of lone pairs of electrons. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially near the carbon atom of the trifluoromethyl group due to the high electronegativity of the fluorine atoms. This visualization helps in predicting intermolecular interactions and the sites of protonation or other electrophilic additions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states that are often difficult to observe experimentally.

Transition State Characterization and Energy Profile Analysis

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry of the transition state and calculate its energy. This information is then used to construct a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the rate of the reaction.

For reactions involving this compound, such as hydrolysis or rearrangement, computational analysis of the transition states would reveal the precise atomic motions involved in bond breaking and formation. For instance, in an acid-catalyzed Beckmann rearrangement, calculations could detail the structure of the intermediate nitrilium ion and the transition state leading to its formation.

Reaction Pathway Prediction and Verification

Computational methods can not only analyze known reaction mechanisms but also predict new, plausible reaction pathways. By exploring the potential energy surface of a reacting system, different routes from reactants to products can be identified. The calculated energy profiles for these pathways can then be compared to determine the most favorable one.

For this compound, theoretical calculations could be employed to predict its reactivity with various reagents. For example, the mechanism of its reaction with a Grignard reagent could be computationally modeled to predict the likely stereochemical outcome and to understand the role of the solvent in the reaction. Computational studies on intramolecular oxime transfer reactions have demonstrated the ability to predict the highest energy barriers along a reaction pathway, which aligns with experimental evidence. nih.govjyu.firesearchgate.net